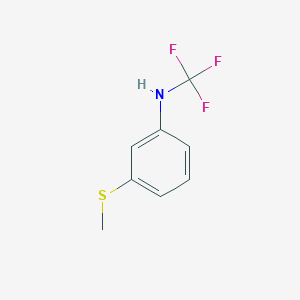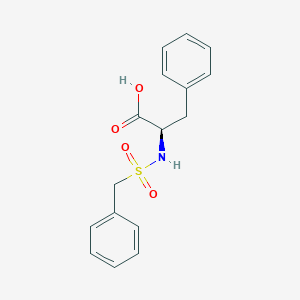
N-(Phenylmethanesulfonyl)-D-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Phenylmethanesulfonyl)-D-phenylalanine is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a phenylmethanesulfonyl group attached to the nitrogen atom of D-phenylalanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenylmethanesulfonyl)-D-phenylalanine typically involves the reaction of D-phenylalanine with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
N-(Phenylmethanesulfonyl)-D-phenylalanine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or alcohols.
Substitution: Formation of sulfonamide derivatives.
Aplicaciones Científicas De Investigación
N-(Phenylmethanesulfonyl)-D-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mecanismo De Acción
The mechanism of action of N-(Phenylmethanesulfonyl)-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can lead to changes in biochemical pathways and cellular processes, contributing to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(Phenylmethanesulfonyl)-L-phenylalanine
- N-(Phenylmethanesulfonyl)-D-leucine
- N-(Phenylmethanesulfonyl)-L-leucine
Uniqueness
N-(Phenylmethanesulfonyl)-D-phenylalanine is unique due to its specific stereochemistry and the presence of the phenylmethanesulfonyl group. This combination of features imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
177583-41-4 |
|---|---|
Fórmula molecular |
C16H17NO4S |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
(2R)-2-(benzylsulfonylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H17NO4S/c18-16(19)15(11-13-7-3-1-4-8-13)17-22(20,21)12-14-9-5-2-6-10-14/h1-10,15,17H,11-12H2,(H,18,19)/t15-/m1/s1 |
Clave InChI |
ICFOBMSVJMGIMX-OAHLLOKOSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@H](C(=O)O)NS(=O)(=O)CC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


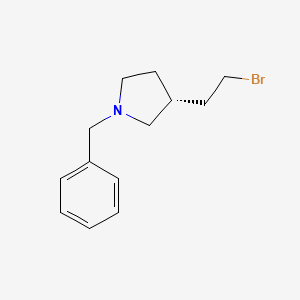

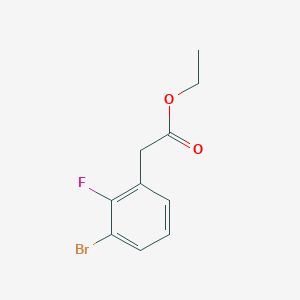
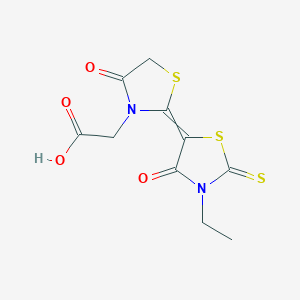
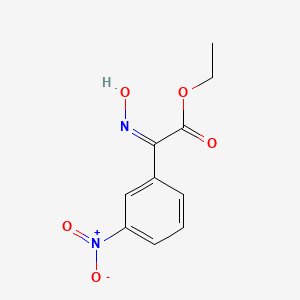
![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13972271.png)
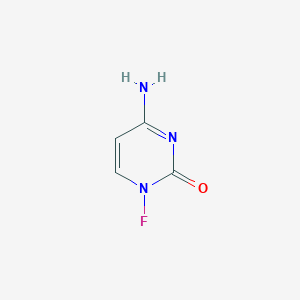


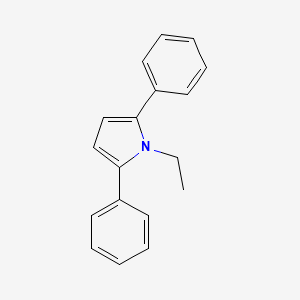
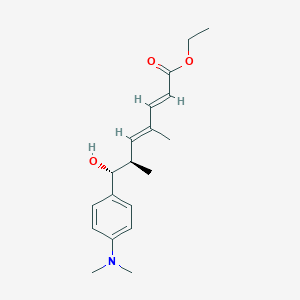

![(Bicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B13972305.png)
